(4-(4,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone
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Description
(4-(4,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone is a useful research compound. Its molecular formula is C22H26N4O3S3 and its molecular weight is 490.66. The purity is usually 95%.
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Scientific Research Applications
Molecular Interaction and Pharmacophore Models
One study focused on the molecular interaction of a specific antagonist with the CB1 cannabinoid receptor, using AM1 molecular orbital method for conformational analysis. This research provides insights into the structural analysis and interaction mechanisms of complex molecules, potentially relevant for the understanding of similar compounds (Shim et al., 2002).
Synthesis and Antimicrobial Activity
Several studies have synthesized novel derivatives with antimicrobial activity, showcasing the process of designing, synthesizing, and evaluating compounds for their biological efficacy. For example, research on the synthesis of s-Triazine-Based Thiazolidinones and their evaluation against a range of bacteria and fungi illustrates the potential antimicrobial applications of structurally complex compounds (Patel et al., 2012).
Anticonvulsant Agents
Another area of application includes the design and synthesis of compounds as sodium channel blockers and anticonvulsant agents. This research highlights the potential of pyridine derivatives in contributing to the development of new therapeutic agents for neurological conditions (Malik & Khan, 2014).
Anticancer Activity
The synthesis and evaluation of novel compounds with potential anticancer activity represent another significant area of scientific research. Studies focusing on the anticancer activity of compounds against various cancer cell lines can provide valuable insights into the therapeutic potential of new chemical entities (Inceler et al., 2013).
Properties
IUPAC Name |
[4-(4,7-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(1-thiophen-2-ylsulfonylpyrrolidin-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O3S3/c1-15-7-8-16(2)20-19(15)23-22(31-20)25-12-10-24(11-13-25)21(27)17-5-3-9-26(17)32(28,29)18-6-4-14-30-18/h4,6-8,14,17H,3,5,9-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZWOQZLOFUWRDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=N2)N3CCN(CC3)C(=O)C4CCCN4S(=O)(=O)C5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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